molecular formula C7H12N6O B13067391 7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B13067391
M. Wt: 196.21 g/mol
InChI Key: PBXJHXDAPBQAFK-UHFFFAOYSA-N
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Description

7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can be achieved through various methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles, which acts as a reusable catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves scalable reactions that can be performed under solvent-free conditions or in green solvents like ethanol. The use of dicationic molten salts as catalysts has also been explored for the efficient synthesis of triazolopyrimidines .

Chemical Reactions Analysis

Types of Reactions

7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce various substituted triazolopyrimidines.

Mechanism of Action

The mechanism of action of 7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of various biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific structural features and the presence of an aminomethyl group, which enhances its biological activity and potential therapeutic applications compared to other similar compounds.

Properties

Molecular Formula

C7H12N6O

Molecular Weight

196.21 g/mol

IUPAC Name

7-(aminomethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C7H12N6O/c8-3-4-1-2-10-7-11-6(5(9)14)12-13(4)7/h4H,1-3,8H2,(H2,9,14)(H,10,11,12)

InChI Key

PBXJHXDAPBQAFK-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC(=NN2C1CN)C(=O)N

Origin of Product

United States

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